REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[CH2:15][CH:14]([N:17]([CH2:21][CH2:22][CH3:23])[CH2:18][CH2:19][CH3:20])[CH2:13][CH2:12]2.C1C[O:27][CH2:26][CH2:25]1>>[OH-:27].[NH4+:17].[CH2:18]([N:17]([CH2:21][CH2:22][CH3:23])[CH:14]1[CH2:13][CH2:12][C:11]2[C:16](=[C:7]([C:26](=[O:27])[CH3:25])[CH:8]=[CH:9][CH:10]=2)[CH2:15]1)[CH2:19][CH3:20] |f:3.4|
|
Name
|
|
Quantity
|
15.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC=C2CCC(CC12)N(CCC)CCC
|
Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction stirred at -78° for one hour
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Gaseous carbon dioxide was bubbled through the reaction at -78° until the deep violet color which
|
Type
|
ADDITION
|
Details
|
Methyllithium (1.4M in ether, 23 ml) was added
|
Type
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STIRRING
|
Details
|
The reaction was stirred at -78° for 30 minutes
|
Duration
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30 min
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for an additional ten minutes at room temperature at which time the pink color
|
Type
|
ADDITION
|
Details
|
An additional 10 ml of the methyllithium solution was added
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Type
|
WAIT
|
Details
|
After 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
an additional 10 ml of the methyllithium solution added
|
Type
|
ADDITION
|
Details
|
The reaction was poured onto ice
|
Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
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Details
|
extracted with methylenechloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The basic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 3.8 g of crude product
|
Type
|
CUSTOM
|
Details
|
Purification by flash silica gel chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C1CC2=C(C=CC=C2CC1)C(C)=O)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |